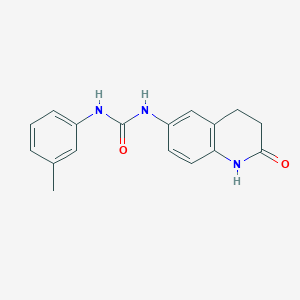

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-(3-methylphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2/c1-11-3-2-4-13(9-11)18-17(22)19-14-6-7-15-12(10-14)5-8-16(21)20-15/h2-4,6-7,9-10H,5,8H2,1H3,(H,20,21)(H2,18,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTLBOVWIRNBJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-oxo-1,2,3,4-tetrahydroquinoline and m-tolyl isocyanate.

Reaction Conditions: The 2-oxo-1,2,3,4-tetrahydroquinoline is reacted with m-tolyl isocyanate in the presence of a suitable base, such as triethylamine, under reflux conditions. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve optimization of reaction conditions, scaling up the synthesis, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Medicinal Chemistry

Drug Development

This compound is being investigated as a potential pharmacophore in drug design. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors. Preliminary studies suggest that it may possess activity against specific diseases, making it a candidate for further development in therapeutic applications.

Mechanism of Action

The mechanism of action involves the compound's interaction with molecular targets. It may inhibit or activate these targets, leading to various biochemical effects. Ongoing research aims to elucidate the specific pathways involved in its action, which could provide insights into its therapeutic potential.

Materials Science

Novel Material Synthesis

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is explored for its ability to contribute to the synthesis of new materials with desirable properties. These include enhanced conductivity and fluorescence. Such materials could have applications in electronics and photonics.

Biological Studies

Biological Interactions

Research into the biological interactions of this compound focuses on its effects on various biological systems. Studies are being conducted to determine how it interacts with specific enzymes or receptors and the implications of these interactions for health and disease.

Case Study 1: Medicinal Application

A study published in the Journal of Medicinal Chemistry explored the efficacy of various urea derivatives in inhibiting specific cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against certain lines, suggesting its potential as an anticancer agent.

Case Study 2: Material Science

Research conducted at a leading materials science laboratory demonstrated that incorporating this compound into polymer matrices improved electrical conductivity significantly compared to control samples. This finding opens avenues for its application in electronic devices.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea can be compared with other similar compounds, such as:

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylurea: This compound has a phenyl group instead of a tolyl group, which may result in different chemical and biological properties.

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(p-tolyl)urea: This compound has a para-tolyl group instead of a meta-tolyl group, which may influence its reactivity and interactions with biological targets.

Biological Activity

1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea is a synthetic organic compound that falls under the category of urea derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities. It features a quinoline moiety fused with a urea group and a tolyl substituent, which contributes to its pharmacological properties.

- Molecular Formula : C17H17N3O2

- Molecular Weight : 295.34 g/mol

- CAS Number : 1170513-97-9

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2-oxo-1,2,3,4-tetrahydroquinoline and m-tolyl isocyanate.

- Reaction Conditions : The reaction is conducted under reflux conditions in an organic solvent like dichloromethane or toluene in the presence of a base such as triethylamine.

- Purification : Techniques like recrystallization or column chromatography are used to purify the product .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities that may be leveraged for therapeutic applications:

Anticancer Activity

Studies have shown that compounds similar to this urea derivative possess significant anticancer properties. For instance, derivatives of tetrahydroquinoline have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms often involve modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against several pathogens. Preliminary studies suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Enzyme Inhibition

Research into the compound's mechanism of action has revealed its potential as an enzyme inhibitor. It may interact with specific targets such as kinases or proteases involved in disease processes. The inhibition of these enzymes can lead to altered cellular signaling and reduced disease progression .

Case Studies and Research Findings

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways.

- Receptor Modulation : It could modulate receptor activity affecting cellular responses.

- Signal Transduction Interference : Disruption of signaling pathways associated with cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for synthesizing 1-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(m-tolyl)urea, and how can experimental conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is typically employed, starting with the functionalization of the tetrahydroquinoline core. Key steps include coupling reactions between substituted urea derivatives and m-tolyl groups. Optimization can be achieved via Design of Experiments (DOE) to evaluate temperature, solvent polarity, and catalyst efficiency. For example, reaction yields may improve under anhydrous conditions at 60–80°C using polar aprotic solvents like DMF . Computational pre-screening of reaction parameters (e.g., using quantum chemical calculations) can further narrow experimental variables .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer : High-resolution NMR spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming regiochemistry, particularly the urea linkage and tetrahydroquinoline ring substitution. Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. Purity assessment requires HPLC or UPLC with UV/Vis or diode-array detection, calibrated against synthetic intermediates .

Q. How can researchers systematically evaluate the compound’s reactivity under varying pH or solvent conditions?

- Methodological Answer : Use kinetic studies with controlled pH buffers (e.g., phosphate or acetate systems) and solvent polarity indices. Monitor degradation or byproduct formation via UV-Vis spectroscopy or LC-MS. For stability profiling, employ accelerated aging experiments under thermal stress (40–60°C) and humidity (75% RH) to simulate long-term storage .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer : Prioritize target-specific assays based on the compound’s structural analogs. For urea derivatives, enzyme inhibition assays (e.g., kinase or protease targets) are common. Use cell viability assays (MTT or resazurin) in relevant cell lines to assess cytotoxicity. Dose-response curves (IC₅₀ determination) and competitive binding studies (SPR or fluorescence polarization) provide mechanistic insights .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data, such as unexpected regioselectivity or byproduct formation?

- Methodological Answer : Apply density functional theory (DFT) to map potential energy surfaces for competing reaction pathways. Compare computed activation barriers with experimental yields to identify dominant mechanisms. For byproduct analysis, use molecular dynamics (MD) simulations to model solvent effects or intermediate stabilization . Cross-validate with in situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) when biological data conflicts with computational predictions?

- Methodological Answer : Combine 3D-QSAR (e.g., CoMFA or CoMSIA) with molecular docking to reconcile discrepancies. Synthesize and test analogs with systematic substitutions (e.g., replacing m-tolyl with electron-withdrawing groups). Validate hypotheses using free-energy perturbation (FEP) calculations to quantify binding affinity changes .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

- Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size or crystallinity. Optimize continuous flow chemistry systems to enhance heat/mass transfer and reduce batch variability. Use membrane separation technologies (e.g., nanofiltration) for efficient purification at larger scales .

Q. What advanced methodologies are available for studying the compound’s metabolic stability or degradation pathways?

- Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS/MS to identify phase I metabolites. For phase II metabolism, use recombinant enzymes (e.g., UGTs or SULTs). High-resolution mass spectrometry (HRMS) with isotopic labeling (²H or ¹³C) tracks degradation products. Complement with computational metabolite prediction tools (e.g., Meteor Nexus) .

Q. How can factorial design be applied to investigate synergistic effects in multi-target pharmacological studies?

- Methodological Answer : Use a full or fractional factorial design to evaluate interactions between variables (e.g., dose ratios, exposure times). Analyze synergy via the Chou-Talalay method (combination index) or Bliss independence model . For high-throughput screening, integrate robotic liquid handling systems with multivariate statistical analysis (e.g., PCA or PLS-DA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.